

Physicochemical Profiling of Novel Dimethylmorpholine Carboxylates: A Technical Guide

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Compound of Interest

Compound Name:	<i>Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate</i>
CAS No.:	1803610-14-1
Cat. No.:	B2799462

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Executive Summary

The dimethylmorpholine carboxylate scaffold represents a strategic structural motif in modern drug design, offering a tunable balance between hydrophilicity and lipophilicity. Unlike the unsubstituted morpholine ring, the introduction of methyl groups (typically at the 2,6- or 3,3-positions) imposes conformational constraints that can enhance metabolic stability and receptor selectivity. Furthermore, the carboxylate moiety—whether acting as a polar handle for solubility or a masked ester prodrug—requires rigorous physicochemical characterization to predict in vivo performance.[1]

This guide provides a comprehensive technical framework for profiling these novel entities. It moves beyond standard assays to address the specific challenges of stereochemistry (cis/trans isomerism) and hydrolytic stability inherent to this chemical class.[1]

Structural Rationale & Stereochemical Implications

Conformational Anchoring

The physicochemical behavior of dimethylmorpholine carboxylates is governed by the "anchoring effect" of the methyl substituents. In 2,6-dimethylmorpholine, the cis-isomer predominantly adopts a chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This conformational lock impacts the vector of the carboxylate group (attached either to the nitrogen or a carbon on the ring), influencing both pKa and binding affinity.

The "Novel" Carboxylate Vector

In this novel series, the carboxylate functionality serves two potential roles:

- Solubilizing Group (Free Acid/Salt): Increases aqueous solubility via ionization at physiological pH.[1]
- Prodrug Moiety (Ester): Increases lipophilicity (LogP) to facilitate membrane permeability (e.g., BBB penetration), designed to be hydrolyzed by intracellular esterases.[1]

Physicochemical Profiling Core

Ionization Constants (pKa)

The basicity of the morpholine nitrogen is modulated by the electron-donating methyl groups and the electron-withdrawing carboxylate proximity.

- Standard Morpholine pKa: ~8.3.[1]
- Dimethylmorpholine Shift: Steric hindrance around the nitrogen in 2,6-dimethyl analogs often slightly lowers the pKa (to ~7.4–8.[1]) by destabilizing the solvated cation, a favorable shift for CNS penetration as it increases the fraction of neutral species at physiological pH.

Lipophilicity (LogP/LogD)

The dimethyl substitution adds bulk, typically increasing LogP by 0.5–0.8 units compared to the parent morpholine. However, the cis and trans isomers exhibit distinct LogP values due to differences in molecular volume and solvent accessible surface area.[1]

Table 1: Comparative Physicochemical Benchmarks

Property	Unsubstituted Morpholine	cis-2,6-Dimethylmorpholine	Novel Carboxylate Derivative (Est.)	Impact on Drug Design
pKa (Conj.[1] Acid)	8.33	7.9 - 8.1	7.2 - 7.8	Improved % neutral fraction at pH 7.[1]4.
LogP (Neutral)	-0.86	0.2 - 0.4	1.5 - 2.5 (Ester)	Enhanced passive permeability.[1]
Aq. Solubility	Miscible	High	pH-dependent	Tunable via salt formation.[1]
Conformation	Fluxional Chair	Locked Chair (Equatorial)	Rigidified	Reduced entropic penalty upon binding.[1]

Stability Profiling: The Critical Parameter

For carboxylate esters of dimethylmorpholine, hydrolytic stability is the "kill step" in the development funnel. The steric bulk of the dimethyl groups can retard hydrolysis by shielding the carbonyl carbon from nucleophilic attack.

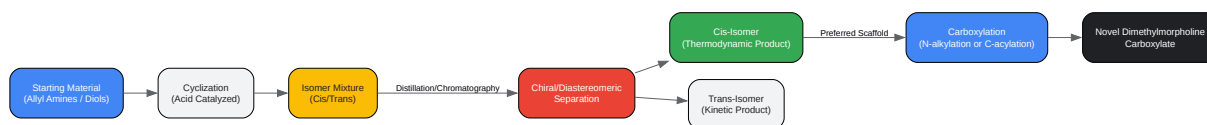
Chemical vs. Enzymatic Hydrolysis[1]

- **Chemical Stability:** Evaluated in buffers (pH 1.2, 7.4). Dimethylmorpholine esters generally show higher stability than simple morpholine esters due to steric hindrance.[1]
- **Enzymatic Stability:** Evaluated in plasma or liver microsomes.[1] The goal is often a "soft drug" approach—stable in the bottle, hydrolyzed in the body.

Visualized Workflows

Structural & Synthetic Logic

The following diagram illustrates the stereochemical considerations and the divergence point for creating the carboxylate derivatives.

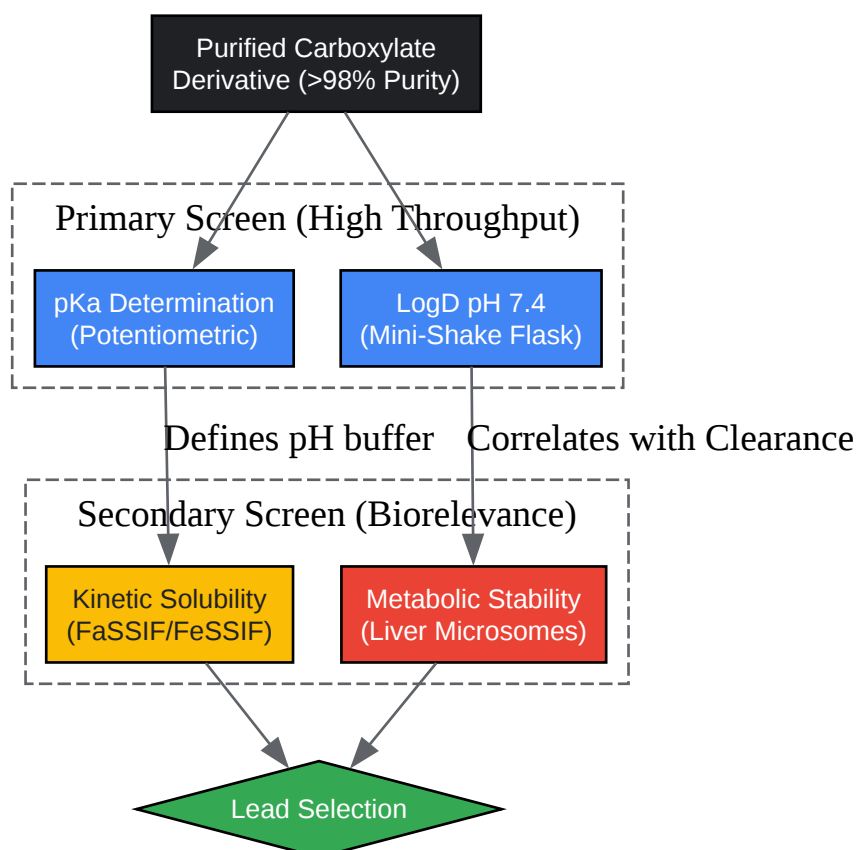


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Caption: Synthesis pathway highlighting the critical separation of cis/trans isomers prior to carboxylation to ensure batch homogeneity.

Physicochemical Characterization Workflow

This workflow details the sequential logic for evaluating the novel compounds.



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Caption: Sequential profiling workflow. Note that pKa determination precedes solubility testing to ensure correct buffer selection.

Detailed Experimental Protocols

Potentiometric pKa Determination (Gold Standard)

Rationale: UV-metric methods may fail if the carboxylate or morpholine ring lacks a strong chromophore near the ionization center.[1] Potentiometry is chromophore-independent and highly accurate for this class.[1]

Protocol:

- Instrument: Sirius T3 or equivalent autotitrator.
- Sample Prep: Weigh 3–5 mg of the dimethylmorpholine carboxylate into a titration vial.

- Solvent: Add 1.5 mL of 0.15 M KCl (ionic strength adjuster). If the compound is lipophilic (predicted LogP > 2), use a co-solvent method (Methanol/Water ratios: 30%, 40%, 50%).
- Titration: Titrate with 0.5 M KOH and 0.5 M HCl under inert gas (Argon) to prevent carbonate formation.
- Data Analysis: The Yasuda-Shedlovsky extrapolation is used to determine the aqueous pKa from the co-solvent data.[\[1\]](#)
 - Acceptance Criteria: The fit (r^2) of the Yasuda-Shedlovsky plot must be >0.98.[\[1\]](#)

Hydrolytic Stability Assay (Simulated Fluids)

Rationale: To verify if the carboxylate ester functions as a stable scaffold or a prodrug.[\[1\]](#)

Protocol:

- Media Preparation:
 - SGF (Simulated Gastric Fluid):[\[1\]](#) pH 1.2, pepsin-free.[\[1\]](#)
 - SIF (Simulated Intestinal Fluid):[\[1\]](#) pH 6.8, phosphate buffer.[\[1\]](#)
 - Plasma:[\[1\]](#)[\[2\]](#) Rat or Human plasma (pooled).[\[1\]](#)
- Incubation:
 - Spike test compound (1 μ M final concentration) into pre-warmed (37°C) media.
 - Incubate in a shaking water bath.[\[1\]](#)
- Sampling:
 - Time points: 0, 15, 30, 60, 120, and 240 minutes.[\[1\]](#)
 - Quench aliquots immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[\[1\]](#)
- Analysis:

- Centrifuge (4000 rpm, 10 min) to pellet proteins.
- Analyze supernatant via LC-MS/MS (MRM mode).[1]
- Monitor disappearance of parent ester and appearance of the hydrolytic acid metabolite.

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